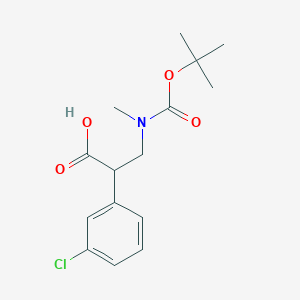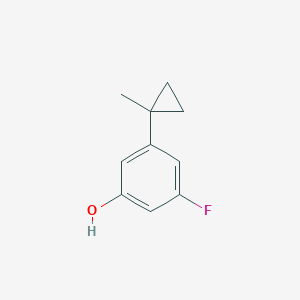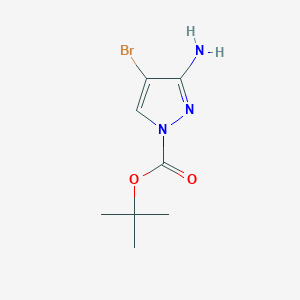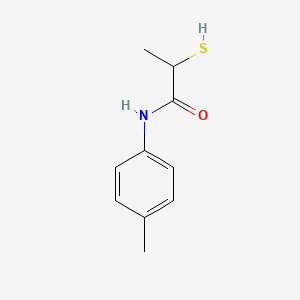![molecular formula C10H12O4 B13932200 [3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
[3-(2-Hydroxyethoxy)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Hydroxyethoxy)phenyl]acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Hydroxyethoxy)phenyl]acetic acid typically involves the reaction of phenylacetic acid with ethylene glycol under acidic conditions. The reaction proceeds through an esterification mechanism, followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Hydroxyethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or aldehyde groups.
Reduction: Formation of [3-(2-Hydroxyethoxy)phenyl]ethanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
[3-(2-Hydroxyethoxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of [3-(2-Hydroxyethoxy)phenyl]acetic acid in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. The hydroxyethoxy group may enhance its binding affinity to these enzymes, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: The parent compound, lacking the hydroxyethoxy substitution.
[3-(2-Methoxyethoxy)phenyl]acetic acid: A similar compound with a methoxyethoxy group instead of a hydroxyethoxy group.
[3-(2-Hydroxypropoxy)phenyl]acetic acid: Another derivative with a hydroxypropoxy group.
Uniqueness
[3-(2-Hydroxyethoxy)phenyl]acetic acid is unique due to the presence of the hydroxyethoxy group, which imparts specific chemical and biological properties. This substitution can enhance solubility, reactivity, and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C10H12O4/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13/h1-3,6,11H,4-5,7H2,(H,12,13) |
InChI Key |
IFOGNUKHMNRLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


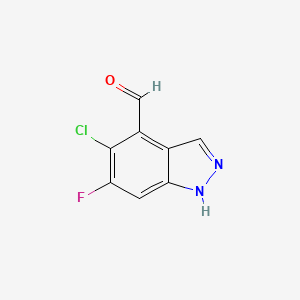
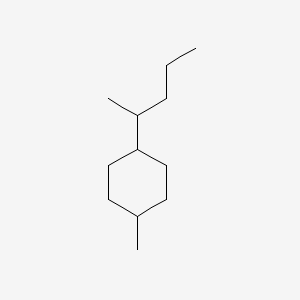
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
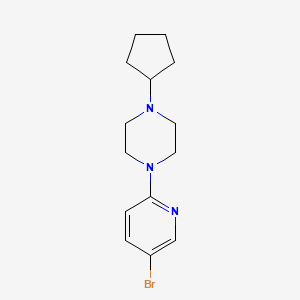
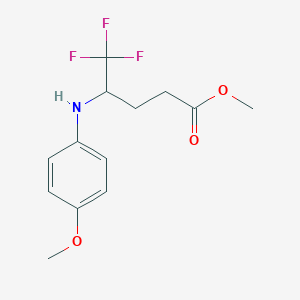
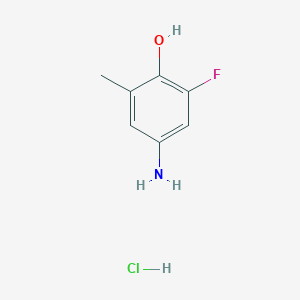
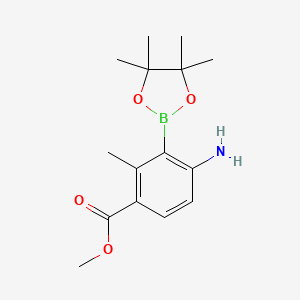
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)
